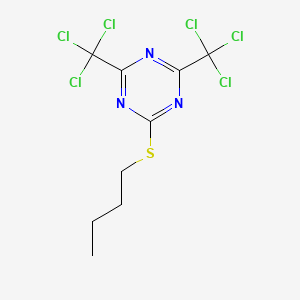
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its wide range of applications in medicinal chemistry, agriculture, and materials science. The s-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, making it a versatile scaffold for various chemical modifications .
Métodos De Preparación
The synthesis of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCT) with butylthiol and trichloromethyl groups. The reaction conditions often include:
Nucleophilic Substitution: The first step involves the substitution of chlorine atoms in TCT with butylthiol at a controlled temperature, usually around 0°C to room temperature.
Sequential Substitution: The remaining chlorine atoms are sequentially replaced with trichloromethyl groups at higher temperatures, often exceeding 90°C.
Análisis De Reacciones Químicas
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and tyrosine kinases, which are involved in neurotransmitter regulation and cell signaling, respectively.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (TCT): The parent compound used in the synthesis of various s-triazine derivatives.
Melamine: A widely used s-triazine derivative known for its applications in the production of plastics and resins.
Cyanuric Acid: Another s-triazine derivative used in water treatment and as a precursor for herbicides.
The uniqueness of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9Cl6N3S |
|---|---|
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
2-butylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-2-3-4-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h2-4H2,1H3 |
Clave InChI |
DQVKFKBHLMRTOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
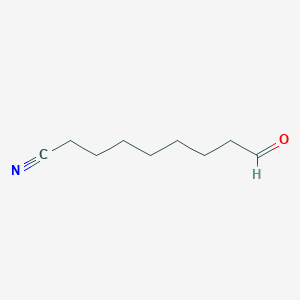

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
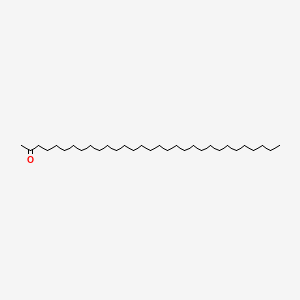
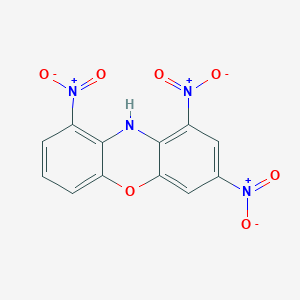

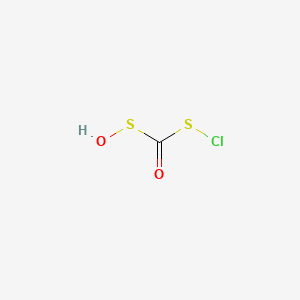
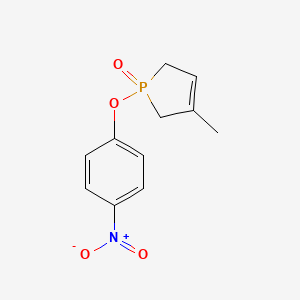
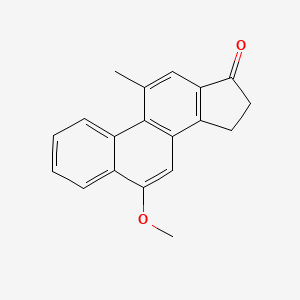
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
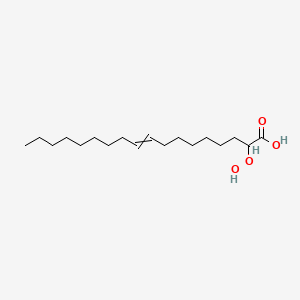
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
